molecular formula C20H16IN7O5 B028387 N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide CAS No. 109545-43-9

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide

Cat. No. B028387
CAS RN: 109545-43-9
M. Wt: 561.3 g/mol
InChI Key: OPHYCLQLFRLEEP-UHFFFAOYSA-N
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Description

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of succinimide and has been synthesized using various methods.

Scientific Research Applications

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide has various scientific research applications. It has been used as a cross-linking reagent in protein-protein interaction studies. It has also been used in the synthesis of bioconjugates for imaging and drug delivery applications. N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide has also been used in the development of biosensors for the detection of biomolecules.

Mechanism of Action

The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves the formation of a covalent bond between the azide group of the compound and the primary amine group of the target molecule. This results in the cross-linking of the target molecule with other molecules, leading to the formation of a protein complex.
Biochemical and Physiological Effects:
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide has been shown to have minimal biochemical and physiological effects. It does not affect the structure or function of the target molecule and has low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is its high specificity and efficiency in cross-linking. It can also be easily synthesized and is stable under various conditions. However, one of the limitations of this compound is its high cost.

Future Directions

There are several future directions for the use of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide. One of the potential applications is in the development of new biosensors for the detection of biomolecules. It can also be used in the synthesis of new bioconjugates for drug delivery and imaging applications. Further research can also be conducted to optimize the synthesis method and reduce the cost of this compound.
Conclusion:
In conclusion, N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a compound that has various scientific research applications. Its high specificity and efficiency in cross-linking make it a valuable tool in protein-protein interaction studies, bioconjugate synthesis, and biosensor development. Further research can be conducted to optimize the synthesis method and reduce the cost of this compound, paving the way for its wider use in various fields.

Synthesis Methods

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide can be synthesized using various methods. One of the most common methods is the reaction of 4-((4-aminophenyl)azo)-3-iodobenzoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. The product obtained is then reacted with 3-aminopropionic acid to obtain N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide.

properties

CAS RN

109545-43-9

Product Name

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide

Molecular Formula

C20H16IN7O5

Molecular Weight

561.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate

InChI

InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32)

InChI Key

OPHYCLQLFRLEEP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I

synonyms

Denny-Jaffe reagent
N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide

Origin of Product

United States

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